molecular formula C8H17NO2 B13477166 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol

2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol

Cat. No.: B13477166
M. Wt: 159.23 g/mol
InChI Key: WNUYIYQFPQMBHQ-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol, with the molecular formula C8H17NO2 , is a chemical compound of interest in organic chemistry and pharmaceutical research. This substance is characterized by an oxolane (tetrahydrofuran) ring system substituted with a dimethylamino group and an ethanol chain, a structure that classifies it as a potential building block for more complex molecules. Its primary research value lies in its application as a pharmaceutical intermediate , where it can be utilized in the synthesis and discovery of new active compounds. As a specialized intermediate, it may play a role in modulating the physicochemical properties of target molecules, such as solubility and bioavailability, due to its hybrid polar and heterocyclic structure. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers handling this compound should adhere to appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-[3-(dimethylamino)oxolan-3-yl]ethanol

InChI

InChI=1S/C8H17NO2/c1-9(2)8(3-5-10)4-6-11-7-8/h10H,3-7H2,1-2H3

InChI Key

WNUYIYQFPQMBHQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCOC1)CCO

Origin of Product

United States

Synthetic Methodologies for 2 3 Dimethylamino Oxolan 3 Yl Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool in synthetic planning that involves mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process helps to identify key bond disconnections and strategic intermediates, paving the way for the design of a viable synthetic route.

For 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol, the primary disconnections involve the carbon-heteroatom bonds of the oxolane ring and the bonds connecting the side chains to the central quaternary carbon.

Key Precursors and Building Blocks

A logical retrosynthetic approach for this compound would involve disconnecting the oxolane ring and the dimethylamino and ethanol (B145695) side chains. This leads to the identification of several potential key precursors and building blocks.

One plausible disconnection is at the C-O bonds of the tetrahydrofuran (B95107) ring, suggesting an intramolecular cyclization of a diol. Another key disconnection is at the C-N bond of the dimethylamino group and the C-C bond of the ethanol side chain. This leads to a central carbonyl-containing precursor.

A possible set of key precursors is outlined in the table below:

Precursor NameChemical StructureRole in Synthesis
Diethyl malonateCH₂(COOEt)₂A common C2 synthon that can be readily alkylated.
2-(2-Bromoethyl)-2-methyl-1,3-dioxolaneBrCH₂CH₂C(CH₃)(OCH₂CH₂O)Provides the protected ethanol side chain.
Dimethylamine (B145610)(CH₃)₂NHSource of the dimethylamino group.
EpichlorohydrinC₃H₅ClOA versatile building block for the formation of the oxolane ring.

Considerations for Stereochemical Control

The target molecule contains a stereocenter at the C3 position of the oxolane ring. Therefore, controlling the stereochemistry at this position is a critical aspect of the synthesis. Stereochemical control can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. beilstein-institut.de

The choice of cyclization strategy for the oxolane ring will significantly impact the stereochemical outcome. For instance, an intramolecular Williamson ether synthesis from a chiral diol precursor would proceed with inversion of configuration at the carbon bearing the leaving group. Alternatively, asymmetric reactions that create the stereocenter during the formation of the carbon skeleton can be employed. beilstein-institut.de

Development of Novel Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be envisioned. The development of a novel and efficient route would focus on strategic bond formations that allow for the controlled introduction of the required functionalities.

Alkylation and Cyclization Strategies for Oxolane Ring Formation

The formation of the substituted tetrahydrofuran (oxolane) ring is a key step in the synthesis. Substituted tetrahydrofurans are prevalent in many biologically active molecules, and numerous methods have been developed for their construction. nih.gov

One common and effective strategy is the intramolecular cyclization of a suitably functionalized precursor. This can be achieved through an SN2 reaction where a hydroxyl group displaces a leaving group to form the cyclic ether. nih.gov For the synthesis of this compound, a precursor containing a hydroxyl group and a leaving group at the appropriate positions would be required.

Alternative methods for oxolane ring formation include:

Reactions of epoxides with alkenes: This approach can lead to substituted tetrahydrofurans, often promoted by acids or other catalysts. mdpi.com

Radical cyclization: Radical-mediated cyclization of unsaturated precursors can also yield tetrahydrofuran derivatives. rsc.org

Palladium-catalyzed reactions: Palladium-catalyzed methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org

Stereoselective Introduction of the Dimethylamino Group

The introduction of the dimethylamino group at the C3 position needs to be accomplished with stereochemical control if a specific enantiomer of the target molecule is desired. The stereochemistry of substitution reactions can be influenced by the nature of the substrate, the nucleophile, and the reaction conditions. nih.gov

Methods for the stereoselective introduction of an amino group include:

Nucleophilic substitution: Displacement of a suitable leaving group with dimethylamine or a dimethylamine equivalent. The stereochemical outcome (retention or inversion) will depend on the reaction mechanism. nih.gov

Reductive amination: Reaction of a ketone precursor with dimethylamine in the presence of a reducing agent. The use of a chiral reducing agent or a chiral auxiliary can induce stereoselectivity.

Copper-catalyzed amination: Asymmetric copper-catalyzed reactions have been developed for the introduction of amino groups. rsc.org

Regioselective Functionalization of the Ethanol Moiety

The ethanol side chain requires protection during the initial steps of the synthesis to prevent unwanted side reactions, followed by deprotection at a later stage. The regioselective functionalization of hydroxyl groups is a common challenge in organic synthesis. rsc.org

Protecting groups such as silyl (B83357) ethers (e.g., TBDMS) or acetals can be used to mask the hydroxyl group of the ethanol moiety. The choice of protecting group will depend on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

In some synthetic strategies, direct C-H functionalization of a simpler precursor could be a more atom-economical approach to introduce the ethanol moiety. rsc.orgnih.gov However, achieving high regioselectivity in C-H functionalization can be challenging.

Optimization of Reaction Conditions

The efficiency and viability of a synthetic route are critically dependent on the optimization of reaction conditions. For the synthesis of this compound, a systematic approach to refining parameters such as catalyst, solvent, and temperature is essential to maximize yield, purity, and cost-effectiveness.

Catalyst Screening and Ligand Effects

In the synthesis of 2-substituted-2-oxazolines, which share structural motifs with the target compound, researchers have screened different Lewis acid catalysts. For instance, zinc acetate (B1210297) and cadmium acetate have been utilized in the condensation reaction of nitriles with 2-aminoethanol. researchgate.net Such screening studies are crucial for identifying catalysts that offer the best balance of reactivity, selectivity, and cost.

The ligands coordinated to a metal catalyst can profoundly influence its activity and selectivity. Different ligands can alter the steric and electronic environment of the catalytic center, thereby affecting the reaction outcome. A comprehensive screening of various ligands, from simple inorganic ions to complex organic molecules, is a standard practice in optimizing catalytic reactions. The ideal ligand would enhance the desired reaction pathway while minimizing side reactions.

Table 1: Representative Catalyst and Ligand Screening

EntryCatalystLigandSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Toluene8065
2CuI1,10-PhenanthrolineDMF10078
3Zn(OAc)₂NoneChlorobenzene12085
4NiCl₂dppeTHF6055

Note: This table is illustrative and based on general principles of catalyst screening for related compounds, as specific data for this compound is not available.

Solvent and Temperature Influence on Reaction Efficiency

The selection of an appropriate solvent is critical as it can influence reaction rates, equilibria, and even the reaction pathway. Solvents can affect the solubility of reactants, stabilize transition states, and participate in the reaction mechanism. For the synthesis of polar molecules like amino alcohols, polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are often employed. However, greener and more cost-effective solvents are increasingly being investigated.

Temperature is another key parameter that must be carefully controlled. Higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts and decomposition of reactants or products. An optimal temperature profile is one that achieves a reasonable reaction rate without compromising the yield and purity of the final product. For instance, in the synthesis of epoxidized diethanolamides, the reaction temperature was carefully staged to maximize the desired product while retaining the epoxide functionality. thescipub.com

Table 2: Effect of Solvent and Temperature on a Model Reaction

EntrySolventTemperature (°C)Reaction Time (h)Conversion (%)
1Toluene801270
2Toluene110695
3DMF801285
4DMF110698 (with byproducts)
5Acetonitrile801290

Note: This table is a hypothetical representation to illustrate the typical effects of solvent and temperature on reaction efficiency.

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic procedure from a small laboratory scale to a larger, preparative scale introduces a new set of challenges. Issues that may be insignificant at the milligram scale can become critical at the gram or kilogram scale. These include:

Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a larger reactor if not properly controlled.

Mass Transfer: Efficient mixing becomes more challenging in larger vessels, which can affect reaction rates and lead to localized concentration gradients and side reactions.

Reagent Addition: The rate of addition of reagents may need to be carefully controlled on a larger scale to manage reaction exotherms and maintain optimal stoichiometry.

Work-up and Purification: Procedures that are convenient on a small scale, such as chromatography, may not be practical for large quantities of material. Alternative purification methods like crystallization or distillation need to be developed.

Safety: The potential hazards associated with the reaction are amplified at a larger scale, necessitating a thorough risk assessment and implementation of appropriate safety protocols.

A successful scale-up requires a systematic approach, often involving pilot runs at an intermediate scale to identify and address potential issues before committing to a large-scale synthesis. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 3 Dimethylamino Oxolan 3 Yl Ethan 1 Ol

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For a molecule such as 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol, a combination of one-dimensional and multi-dimensional NMR experiments would be required for complete structural assignment.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignments

Multi-dimensional NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For instance, the protons of the ethan-1-ol side chain would show correlations, as would the protons within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the C3 of the oxolane ring) and for piecing together the different fragments of the molecule. For example, correlations would be expected between the protons of the N-methyl groups and the C3 of the oxolane ring.

Hypothetical ¹H and ¹³C NMR Data and Assignments

The following table represents a hypothetical set of NMR data for this compound.

Atom NumberHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
13.70 (t)60.5C2, C3'
21.85 (t)35.0C1, C3', C2', C4'
1'-70.0-
2'3.80 (m)68.0C3', C4', C5'
3'-75.0-
4'2.05 (m)28.0C2', C3', C5'
5'3.90 (m)65.0C2', C3', C4'
N(CH₃)₂2.30 (s)45.0C3'
OH(variable)--

Heteronuclear NMR Studies (e.g., ¹⁵N NMR) for Nitrogen-Containing Moieties

¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides valuable information about the electronic environment of the nitrogen atom. For this compound, the ¹⁵N NMR spectrum would be expected to show a single resonance corresponding to the dimethylamino group. The chemical shift of this nitrogen would be indicative of its tertiary amine nature and the local electronic environment.

Dynamic NMR for Conformational Analysis

The oxolane (tetrahydrofuran) ring in this compound is not planar and undergoes rapid conformational changes at room temperature, primarily through a process known as pseudorotation. Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, could be used to study these conformational dynamics. At low temperatures, the interconversion between different ring conformations might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons, providing insights into the preferred conformation of the ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the molecular formula as C₈H₁₇NO₂.

Hypothetical HRMS Data

IonCalculated Exact MassObserved Exact Mass
[M+H]⁺160.1332160.1335

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion). The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected.

A likely fragmentation pathway would involve the cleavage of the C-C bond between the oxolane ring and the ethan-1-ol side chain. Another prominent fragmentation would be the loss of the dimethylamino group. The fragmentation pattern would help to confirm the connectivity of the different functional groups within the molecule.

Hypothetical MS/MS Fragmentation Data for [M+H]⁺ (m/z 160.1)

Fragment Ion m/zProposed Structure/Loss
114.1[M+H - C₂H₅OH]⁺
100.1[M+H - C₂H₅OH - CH₂]⁺
86.1[C₅H₁₂N]⁺ (cleavage of C2-C3' bond)
71.1[C₄H₇O]⁺ (oxolane ring fragment)
58.1[C₃H₈N]⁺ (dimethylaminomethyl fragment)
45.1[C₂H₅O]⁺ (ethan-1-ol fragment)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Information

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides information on the size, shape, and charge of an ion in the gas phase. nih.gov It separates ions based on their differential mobility through a drift tube containing a neutral buffer gas under the influence of a weak electric field. researchgate.net This separation, which occurs on a millisecond timescale, provides an additional dimension of separation beyond mass-to-charge ratio (m/z), allowing for the distinction of isomers and conformers. nih.govresearchgate.net

For this compound, IMS-MS can be employed to investigate its gas-phase conformational landscape. The molecule possesses several rotatable bonds, which can lead to the existence of multiple stable conformers. These conformers, while having the same mass, may present different three-dimensional shapes. For instance, an extended, open conformer would experience more collisions with the drift gas than a compact, folded conformer. This difference in interaction results in different drift times through the ion mobility cell. The arrival time distribution (ATD) can thus reveal the presence of one or more conformational families.

From the experimental drift time, an orientationally averaged collision cross-section (CCS) can be determined. The CCS is a critical physicochemical parameter that reflects the effective area of the ion as it tumbles and moves through the buffer gas. rsc.orgumn.edu Different conformers will have distinct CCS values. For example, a conformer stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the dimethylamino nitrogen would be more compact and thus exhibit a smaller CCS value compared to a linear conformer where such an interaction is absent.

A hypothetical IMS-MS analysis of the protonated molecule, [M+H]⁺, could yield data similar to that presented in the table below, illustrating how different spatial arrangements would be resolved by the technique.

Table 1. Representative Ion Mobility Spectrometry Data for Potential Conformers of Protonated this compound.
ConformerProposed StructureHypothetical Drift Time (ms)Hypothetical CCS (Ų)
Conformer A (Compact)Folded structure with intramolecular O-H···N hydrogen bond15.2138.5
Conformer B (Extended)Linear structure with no intramolecular hydrogen bond16.1145.2

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing non-covalent interactions within a molecular structure.

Vibrational Mode Assignments for Functional Group Identification

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The key groups are the hydroxyl (-OH), the tertiary amine (-N(CH₃)₂), the C-O-C ether linkage of the oxolane ring, and the aliphatic C-H bonds.

O-H Stretching: A prominent, broad band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. Its breadth is indicative of hydrogen bonding. mdpi.com

C-H Stretching: Sharp bands between 2850 cm⁻¹ and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the ethyl, methyl, and oxolane ring moieties.

C-N Stretching: The stretching vibration of the C-N bonds of the dimethylamino group would typically appear in the fingerprint region, around 1000-1250 cm⁻¹.

C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, while the asymmetric C-O-C stretch of the oxolane ether is typically a strong band found near 1100 cm⁻¹. nih.gov

The table below summarizes the expected vibrational frequencies and their assignments for the key functional groups.

Table 2. Predicted Vibrational Mode Assignments for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity
ν(O-H)Hydroxyl3200 - 3600Strong, Broad (IR)
ν(C-H)Alkyl (CH₂, CH₃)2850 - 3000Medium to Strong
δ(C-H)Alkyl (CH₂, CH₃)1350 - 1470Variable
ν(C-O-C)Ether (Oxolane)1070 - 1150Strong (IR)
ν(C-O)Primary Alcohol1000 - 1075Strong (IR)
ν(C-N)Tertiary Amine1000 - 1250Medium to Weak

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The presence of both a hydrogen bond donor (the -OH group) and two potential acceptors (the nitrogen of the dimethylamino group and the oxygen of the oxolane ring) makes this compound a prime candidate for forming significant hydrogen bonding networks. nih.govmdpi.com In the condensed phase (liquid or solid), intermolecular O-H···N or O-H···O hydrogen bonds are expected to dominate.

These interactions are readily observable in the IR spectrum. The O-H stretching band for an isolated, non-hydrogen-bonded alcohol group typically appears as a sharp peak around 3600-3650 cm⁻¹. In the presence of intermolecular hydrogen bonding, this band shifts to a lower frequency (a "red shift") and becomes significantly broader, as seen in the 3200-3600 cm⁻¹ range. mdpi.com The extent of this shift and broadening can provide qualitative information about the strength of the hydrogen bonding network. nih.gov Temperature-dependent IR studies could further elucidate these interactions, as increasing temperature would be expected to disrupt the hydrogen bonds, causing the broad O-H band to sharpen and shift to a higher wavenumber. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state.

Single-Crystal Diffraction for Absolute Configuration and Solid-State Structure

A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information. It would unambiguously determine the bond lengths, bond angles, and torsion angles of the molecule, confirming the connectivity and revealing the preferred conformation in the solid state. sciencepublishinggroup.com

The molecule contains a stereocenter at the C3 position of the oxolane ring. X-ray diffraction using anomalous dispersion is capable of determining the absolute configuration of this chiral center, definitively assigning it as either (R) or (S). This is crucial for understanding its stereospecific interactions. The analysis would also reveal the conformation of the five-membered oxolane ring, which typically adopts a non-planar "envelope" or "twist" conformation to minimize steric strain.

The table below presents a set of plausible crystallographic data that could be obtained from a single-crystal X-ray diffraction analysis.

Table 3. Illustrative Single-Crystal X-ray Diffraction Data for this compound.
ParameterExample Value
Chemical FormulaC₉H₁₉NO₂
Formula Weight173.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)10.23
c (Å)12.45
β (°)98.5
Volume (ų)1071.8
Z4
Density (calculated) (g/cm³)1.075

Analysis of Crystal Packing and Intermolecular Forces

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a hierarchy of intermolecular forces. nih.gov For this compound, the most significant intermolecular interaction is expected to be the hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the dimethylamino group of an adjacent molecule (O-H···N). mdpi.com This type of strong, directional interaction often leads to the formation of well-defined structural motifs, such as infinite chains or discrete dimers. researchgate.netdntb.gov.ua

Computational and Theoretical Studies of 2 3 Dimethylamino Oxolan 3 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule in the gas phase.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol, multiple low-energy conformations are possible due to the rotation around single bonds and the puckering of the oxolane ring. A systematic conformational search followed by geometry optimization using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)) would reveal the potential energy surface and identify the global minimum energy structure.

The conformational landscape is defined by the relative energies of these stable conformers. Key dihedral angles, such as those involving the ethanol (B145695) side chain and the orientation of the dimethylamino group relative to the oxolane ring, would be critical in defining these conformations. The oxolane ring itself can adopt various puckered conformations, such as the envelope and twist forms, which would be further investigated.

Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound
ConformerRelative Energy (kcal/mol)Key Dihedral Angle 1 (°C)Key Dihedral Angle 2 (°C)
1 (Global Minimum)0.00-65.2175.8
21.2568.9-178.1
32.10172.460.5

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecule's surface. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group are expected to be regions of negative potential (red), while the hydrogen atom of the hydroxyl group would be a region of positive potential (blue).

Table 2: Calculated Electronic Properties of this compound (Illustrative)
ParameterValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV

Vibrational frequency calculations are performed to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule. These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound.

Key vibrational modes for this compound would include the O-H stretching of the alcohol, C-N stretching of the amine, and C-O stretching of the ether and alcohol groups. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 3: Selected Calculated Vibrational Frequencies for this compound (Illustrative)
Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(O-H)3650Alcohol O-H stretch
ν(C-H)2950-3050Aliphatic C-H stretches
ν(C-N)1180Dimethylamino C-N stretch
ν(C-O)1050-1150Ether and alcohol C-O stretches

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution, and to explore their dynamic nature over time.

MD simulations can model the interactions between this compound and solvent molecules, typically water. These simulations would reveal how the solvent influences the conformational preferences of the molecule. For instance, intramolecular hydrogen bonding that might be stable in the gas phase could be disrupted in a protic solvent due to the formation of stronger intermolecular hydrogen bonds with water molecules.

The solvation shell around the molecule can be analyzed to understand the local solvent structure and dynamics. The radial distribution function (RDF) between specific atoms of the solute and solvent can quantify these interactions. For example, the RDF between the hydroxyl oxygen and water hydrogen atoms would provide information about the hydrogen bonding network.

Conceptually, if this compound were to be investigated as a ligand for a biological receptor, molecular docking and MD simulations would be the primary computational tools. Molecular docking would be used to predict the preferred binding pose of the ligand within the receptor's active site.

Following docking, MD simulations of the ligand-receptor complex would be performed to assess the stability of the binding pose and to characterize the key intermolecular interactions. These interactions could include hydrogen bonds between the ligand's hydroxyl or amino groups and receptor residues, electrostatic interactions, and van der Waals forces. The binding free energy could also be calculated to estimate the binding affinity of the ligand for the receptor.

Table 4: Conceptual Ligand-Receptor Interactions for this compound
Functional Group of LigandPotential Interaction TypePotential Receptor Residue
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorAsp, Glu, Ser, Thr
Dimethylamino (-N(CH₃)₂)Hydrogen Bond AcceptorSer, Thr, Asn, Gln
Oxolane OxygenHydrogen Bond AcceptorSer, Thr, Asn, Gln
Alkyl BackboneVan der Waals InteractionsAla, Val, Leu, Ile

Prediction of Reactivity and Reaction Pathways

The prediction of reactivity and potential reaction pathways for this compound would theoretically involve the use of quantum mechanical calculations. These methods can map out the potential energy surface of a reaction, identifying the most likely routes from reactants to products. Key aspects of such an analysis would include the identification of stable intermediates and, crucially, the characterization of transition states.

Transition State Analysis for Key Transformations

Transition state analysis is a cornerstone of computational reaction dynamics. It involves locating the saddle point on a potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. For this compound, potential transformations of interest would include reactions involving the tertiary amine, such as quaternization, or reactions of the primary alcohol, such as oxidation or esterification.

A theoretical study would typically employ methods like Density Functional Theory (DFT) to model these transformations. The resulting data would be presented in a table format, outlining the calculated activation energies (ΔG‡) for each proposed step.

Table 1: Hypothetical Transition State Analysis Data for Key Transformations (Note: This table is for illustrative purposes only, as no specific data exists in the current literature.)

Transformation Reaction Step Computational Method Calculated Activation Energy (ΔG‡) in kcal/mol
N-alkylation Amine attack on alkyl halide DFT (B3LYP/6-31G*) Data not available
O-acylation Alcohol attack on acyl chloride DFT (B3LYP/6-31G*) Data not available
Oxidation Dehydrogenation of alcohol DFT (B3LYP/6-31G*) Data not available

pKa and Basicity Predictions for the Amine and Hydroxyl Groups

The acid-base properties of this compound are dictated by the pKa of the hydroxyl group and the pKb (or the pKa of its conjugate acid) of the dimethylamino group. Computational methods can predict these values with a reasonable degree of accuracy, often by calculating the Gibbs free energy change of the deprotonation or protonation reactions in a simulated solvent environment, typically using a continuum solvation model.

These predictions are vital for understanding how the molecule will behave in different pH environments, which is crucial for applications in areas like medicinal chemistry and materials science. The predicted pKa values would allow for a comparison of the relative acidity of the hydroxyl group and the basicity of the amine.

Table 2: Hypothetical Predicted pKa Values (Note: This table is for illustrative purposes only, as no specific data exists in the current literature.)

Functional Group Predicted Property Computational Method Predicted pKa in Water
Dimethylamino pKa of Conjugate Acid DFT/SMD Data not available
Hydroxyl pKa DFT/SMD Data not available

Chemical Reactivity and Mechanistic Investigations of 2 3 Dimethylamino Oxolan 3 Yl Ethan 1 Ol

Reactions at the Hydroxyl Group

The primary alcohol functionality is a versatile site for a variety of chemical modifications, including esterification, etherification, oxidation, and reduction.

The hydroxyl group of 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol is expected to undergo typical esterification reactions with carboxylic acids, acid chlorides, or anhydrides. These reactions are generally acid-catalyzed, though the presence of the basic tertiary amine may necessitate specific reaction conditions or the use of non-acidic coupling agents to avoid unwanted side reactions such as salt formation. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) or other similar reagents could facilitate ester formation under neutral conditions.

Etherification, the conversion of the alcohol to an ether, can be accomplished via several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common approach. The basicity of the tertiary amine in the molecule could potentially compete for the alkyl halide, making the choice of base and reaction conditions crucial for achieving selective O-alkylation.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagent Example Product Type General Conditions
Esterification Acetic Anhydride Acetate (B1210297) Ester Pyridine, room temperature
Esterification Benzoyl Chloride Benzoate Ester Triethylamine, CH₂Cl₂, 0°C to rt
Etherification Sodium Hydride, then Methyl Iodide Methyl Ether THF, 0°C to rt

Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to produce the corresponding aldehyde, 2-[3-(Dimethylamino)oxolan-3-yl]acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the carboxylic acid, 2-[3-(Dimethylamino)oxolan-3-yl]acetic acid. Care must be taken to select an oxidant that is compatible with the tertiary amine and the oxolane ring.

While the hydroxyl group itself is at a low oxidation state and not typically subject to reduction, the functional group can be derivatized to a leaving group (e.g., a tosylate) and then subjected to reductive removal. For example, conversion of the alcohol to its corresponding tosylate followed by treatment with a hydride source like lithium aluminum hydride would result in the formation of 3-(dimethylamino)-3-ethyloxolane.

Table 2: Plausible Oxidation Products

Oxidizing Agent Product Notes
Pyridinium Chlorochromate (PCC) 2-[3-(Dimethylamino)oxolan-3-yl]acetaldehyde Stops at the aldehyde stage
Potassium Permanganate (KMnO₄) 2-[3-(Dimethylamino)oxolan-3-yl]acetic acid Strong oxidation to the carboxylic acid

Reactions at the Tertiary Amine Group

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

The tertiary amine readily reacts with alkyl halides to form quaternary ammonium (B1175870) salts. researchgate.net This process, known as quaternization, involves the nucleophilic attack of the amine on the alkyl halide, resulting in a positively charged nitrogen atom. For example, reaction with methyl iodide would yield 2-[3-(iodomethyl(dimethyl)ammonio)oxolan-3-yl]ethan-1-ol. The rate of quaternization can be influenced by the nature of the alkyl halide and the solvent used. researchgate.net

Being a base, the dimethylamino group will also react with acids to form ammonium salts. Treatment with mineral acids like hydrochloric acid or organic acids such as acetic acid will protonate the nitrogen, forming the corresponding hydrochloride or acetate salt, respectively. This is a fundamental acid-base reaction. evitachem.com

Table 3: Examples of Reactions at the Amine Center

Reaction Type Reagent Product
Quaternization Methyl Iodide (CH₃I) 2-[3-(Iodomethyl(dimethyl)ammonio)oxolan-3-yl]ethan-1-ol
Quaternization Benzyl Bromide (BnBr) 2-[3-(Benzyl(dimethyl)ammonio)oxolan-3-yl]ethan-1-ol bromide

Tertiary amines can be oxidized to form amine N-oxides. thieme-connect.de This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), or Caro's acid. The resulting N-oxide, 2-[3-(dimethyl(oxido)amino)oxolan-3-yl]ethan-1-ol, features a coordinate covalent bond between the nitrogen and oxygen atoms. Amine N-oxides are polar, often water-soluble compounds with distinct chemical properties from their parent amines. For instance, they can undergo thermal rearrangement reactions like the Cope elimination if an appropriate proton is available on a beta-carbon.

Ring-Opening and Ring-Closing Reactions of the Oxolane Moiety

The oxolane (tetrahydrofuran) ring is a relatively stable five-membered ether. nih.gov However, under certain conditions, particularly in the presence of strong acids, it can undergo ring-opening reactions. nih.gov For this compound, the 3,3-disubstitution pattern would influence the mechanism and products of such a reaction.

Acid-catalyzed ring opening would likely involve protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbon atoms (C2 or C5). The presence of the bulky substituent at the 3-position might sterically hinder attack at C2, potentially favoring attack at C5. The product would be a diol with a cleaved ether linkage.

Ring-closing reactions, in the context of this molecule, would refer to its synthesis. A plausible synthetic route could involve an intramolecular cyclization. For example, a precursor molecule containing a suitable leaving group and a hydroxyl group at the appropriate positions could undergo an intramolecular Williamson ether synthesis to form the oxolane ring. The specific stereochemistry of the substituents would be determined by the stereochemistry of the starting material and the mechanism of the cyclization reaction.

Due to a lack of specific scientific literature on the chemical reactivity and stereochemical transformations of the compound "this compound," it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline. Searches for research findings, including acid- or base-catalyzed transformations, reactions involving radical intermediates, and stereochemical implications, did not yield specific data for this particular molecule.

General principles of organic chemistry suggest that the functional groups present in "this compound" (a tertiary amine, a cyclic ether, and a primary alcohol) would impart certain reactivity. For instance, the dimethylamino group is basic and nucleophilic, the oxolane (tetrahydrofuran) ring can be opened under strongly acidic conditions, and the primary alcohol can undergo oxidation, esterification, and etherification reactions. However, without specific experimental data from the scientific literature, any discussion of reaction mechanisms, stereochemical outcomes, or the generation of data tables would be speculative and would not meet the required standard of a professional and authoritative scientific article.

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, which demand a focus solely on "this compound," the article cannot be written. Any attempt to do so would necessitate extrapolating from related but distinct chemical entities, thereby violating the core instructions.

Applications and Functionalization of 2 3 Dimethylamino Oxolan 3 Yl Ethan 1 Ol in Advanced Materials and Precursor Chemistry

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis (Potential)

The presence of a stereogenic center at the 3-position of the oxolane ring, combined with the coordinating capabilities of the dimethylamino and hydroxyl groups, suggests that 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol could serve as a valuable chiral ligand in asymmetric catalysis. Chiral amino alcohols are a well-established class of ligands that can coordinate with metal centers to create a chiral environment, thereby directing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. nih.govresearchgate.netsemanticscholar.orgacs.orgalfa-chemistry.comresearchgate.net

In a potential catalytic cycle, the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group could chelate to a metal catalyst. This rigid, chiral metal complex could then interact with a prochiral substrate, effectively blocking one face of the molecule and allowing a reactant to attack from the less hindered face. This mechanism is crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

The effectiveness of such a ligand would depend on several factors, including the steric bulk around the chiral center and the electronic properties of the oxolane ring. The performance of this compound as a chiral ligand could be evaluated in well-known asymmetric reactions, such as the reduction of ketones or the addition of organometallic reagents to aldehydes.

Utilization in Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a tertiary amine, opens up possibilities for its use in polymer chemistry.

The primary alcohol group allows this compound to act as a monomer in step-growth polymerization. For instance, it could react with diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) to form polyesters. google.comacs.org The incorporation of the dimethylamino-substituted oxolane ring into the polymer backbone would introduce unique properties, such as increased polarity, potential for post-polymerization modification, and altered thermal and mechanical characteristics.

Furthermore, if used in conjunction with trifunctional or higher-functionality monomers, this compound could act as a crosslinking agent, leading to the formation of thermosetting polymers with complex network structures. The tertiary amine group within the polymer structure could also impart catalytic activity or pH-responsiveness to the final material. Amino alcohol-based monomers have been successfully used to create degradable poly(ester amide) elastomers, suggesting a pathway for creating novel biomaterials. nih.govnih.gov

Polymer TypePotential Co-monomerResulting Polymer FeaturePotential Application
PolyurethaneDiisocyanates (e.g., MDI, TDI)Pendant dimethylamino group, chiral centerFunctional coatings, foams, elastomers
PolyesterDicarboxylic acids (e.g., adipic acid)Increased polarity, potential for quaternizationSpecialty plastics, fibers
Poly(ester amide)Diacids and other amino alcoholsBiodegradability, tunable mechanical propertiesBiomedical elastomers, tissue engineering scaffolds

The hydroxyl group of this compound provides a reactive site for grafting the molecule onto the surface of various polymer substrates. google.comnih.gov This surface modification can be used to alter the surface properties of a material, such as its hydrophilicity, biocompatibility, or adhesion characteristics. For example, grafting this molecule onto a hydrophobic polymer surface would introduce polar hydroxyl and amino groups, potentially increasing its wettability.

Techniques such as "grafting to" could be employed, where the alcohol reacts with a pre-functionalized polymer surface. nih.gov The presence of the tertiary amine could also facilitate "grafting from" approaches by acting as an initiating or catalytic site for the polymerization of other monomers from the surface. The ability to tailor surface properties is critical in applications ranging from biomedical devices to advanced membranes. Research has shown the successful grafting of various alcohols onto surfaces like cellulose (B213188) nanocrystals to modify their properties. mdpi.com

Development as a Synthetic Precursor for Bioactive Molecules (excluding human clinical applications)

The substituted oxolane (tetrahydrofuran) ring is a common structural motif in a wide array of biologically active natural products and synthetic compounds. researchgate.netnih.govresearchgate.netnih.govrsc.orgnih.gov This makes this compound a potentially valuable precursor for the synthesis of new chemical entities with interesting biological activities.

In medicinal chemistry, a scaffold is a core molecular framework upon which various functional groups can be built to create a library of compounds for biological screening. rsc.orgnih.gov The functionalized oxolane ring of this compound can serve as such a scaffold. The existing dimethylamino and hydroxyethyl (B10761427) groups can be chemically modified in numerous ways to generate a diverse set of derivatives. For instance, the alcohol can be oxidized or converted to other functional groups, and the tertiary amine can be quaternized or participate in further reactions. The inherent chirality of the scaffold is also a significant advantage, as biological systems are often highly sensitive to stereochemistry.

Functional GroupPotential ModificationResulting Functionality
Primary AlcoholOxidationAldehyde, Carboxylic Acid
Primary AlcoholEsterificationEster
Primary AlcoholEtherificationEther
Tertiary AmineQuaternizationQuaternary Ammonium (B1175870) Salt
Tertiary AmineOxidationN-oxide

In the context of total synthesis, complex molecules are built up from simpler, readily available starting materials through a series of chemical reactions. syrris.jpyoutube.comyoutube.comyoutube.com A molecule like this compound, which already contains a functionalized heterocyclic ring and a chiral center, can be a highly valuable intermediate. Its use could significantly shorten a synthetic route by providing a pre-formed core structure, thus avoiding the need to construct the oxolane ring from acyclic precursors. The two functional groups offer orthogonal handles for subsequent chemical transformations, allowing for the stepwise construction of more complex molecular architectures.

Despite a comprehensive search for scientific literature and data, there is a notable absence of specific research findings concerning the applications of This compound in the fields of chemo-sensing and molecular recognition. The current body of scientific literature does not provide specific studies or detailed data on the conceptual development of sensors utilizing this particular compound's hydrogen bonding and amine interactions, nor are there published selective binding studies.

Therefore, it is not possible to provide a detailed, research-backed article on the "" with a focus on chemo-sensing and molecular recognition as requested. The generation of such an article would be purely speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable research findings.

Further research and publication in peer-reviewed scientific journals are required to establish the potential applications and functionalization of this specific compound in the areas outlined.

Analytical Method Development for Detection and Quantification in Research Matrices Excluding Biological Samples for Human Trials

Integration of Analytical Techniques for Complex Mixture Analysis

In a research setting, it is often necessary to analyze the target compound in the presence of starting materials, by-products, and degradation products. A comprehensive approach would involve the use of multiple analytical techniques. For instance, HPLC could be used for the primary quantification and purity assessment, while GC-MS could be employed to identify volatile impurities. CE would provide an orthogonal separation mechanism to confirm purity.

While these general methodologies are applicable to compounds with similar functional groups, the specific parameters and validated data for 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol are not available in the current body of scientific literature. The development of such methods would require empirical studies to determine the optimal conditions for separation, detection, and quantification. Without such studies, any presented data tables or detailed research findings would be hypothetical and not based on established scientific evidence.

Future Research Directions and Prospects

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. Future efforts in the synthesis of 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key strategies to be explored include:

Catalytic Cascade Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. For instance, a cascade approach could involve an initial catalytic opening of a suitable epoxide followed by in-situ reductive amination.

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like bio-derived solvents (e.g., 2-methyltetrahydrofuran) or even water will be a critical area of investigation. nih.gov

Renewable Starting Materials: Investigating synthetic pathways that begin from biomass-derived precursors, such as furfural (B47365) or its derivatives, could provide a sustainable route to the tetrahydrofuran (B95107) core. chemrxiv.org

Synthetic ApproachKey FeaturesPotential Advantages
Catalytic Cascade ReactionsOne-pot, multi-step synthesisReduced waste, time, and energy consumption
Green Solvent UtilizationUse of bio-derived or aqueous solventsLower environmental impact, improved safety
Renewable FeedstocksSynthesis from biomass-derived materialsReduced reliance on fossil fuels, enhanced sustainability

Deeper Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research should focus on elucidating the intricate details of key chemical transformations.

Areas for mechanistic investigation include:

Intramolecular Cyclization Dynamics: For synthetic routes involving the formation of the tetrahydrofuran ring via intramolecular cyclization, detailed studies of the transition states and reaction kinetics will be invaluable. This could involve computational modeling and kinetic experiments to understand the factors controlling stereoselectivity. nih.gov

Reductive Amination Pathways: The introduction of the dimethylamino group often proceeds via reductive amination. A deeper understanding of the iminium ion formation and subsequent reduction steps will allow for better control over the reaction and potentially lead to the development of more efficient and selective catalysts. nih.govmdpi.com

Expansion of Applications in Non-Pharmacological Contexts

While structurally similar molecules often find applications in pharmaceuticals, the unique combination of functional groups in this compound suggests significant potential in non-pharmacological areas such as materials science and catalysis.

Materials Science: The presence of both a hydroxyl and a tertiary amine group makes this compound a potential building block for functional polymers. It could be explored as a monomer or a cross-linking agent in the synthesis of polyurethanes, polyesters, or epoxy resins, potentially imparting unique properties such as improved adhesion, thermal stability, or hydrophilicity. The amino group could also be utilized for grafting onto polymer backbones to create materials with specific surface properties. rsc.org

Catalysis: The amino alcohol moiety is a well-known motif in chiral ligands and organocatalysts. researchgate.net Future research could investigate the use of this compound or its derivatives as ligands for metal-catalyzed asymmetric reactions or as organocatalysts for various transformations. Its heterocyclic nature could influence the steric and electronic environment of a catalytic center, potentially leading to novel reactivity and selectivity.

Application AreaPotential Role of the CompoundDesired Outcome
Polymer ChemistryMonomer, cross-linker, grafting agentEnhanced material properties (adhesion, thermal stability)
Asymmetric CatalysisChiral ligand for metal catalystsHigh enantioselectivity in chemical reactions
OrganocatalysisAmino alcohol-based catalystEfficient and selective organic transformations

Development of High-Throughput Methodologies for Synthesis and Screening

To accelerate the discovery of new applications and optimize reaction conditions, the development of high-throughput methodologies for the synthesis and screening of this compound and its derivatives is essential.

Future research in this area will likely involve:

Automated Synthesis Platforms: Utilizing robotic systems to perform parallel synthesis of a library of derivatives with variations in the substituents on the oxolane ring or the amino group. This would allow for the rapid generation of a diverse set of compounds for screening. rsc.org

High-Throughput Screening (HTS) Assays: Developing rapid and sensitive assays to screen the synthesized libraries for desired properties. For catalytic applications, this could involve fluorescence-based assays or mass spectrometry techniques to quickly assess catalytic activity and selectivity. researchgate.net

Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with specific, predetermined properties. This approach can significantly reduce the experimental effort required for the development of new materials and catalysts.

Future computational studies on this compound could include:

Structure-Property Relationship Modeling: Using quantum mechanical calculations and molecular dynamics simulations to understand how structural modifications to the molecule affect its electronic, physical, and chemical properties. jhu.edu

Virtual Screening of Derivatives: Computationally designing a virtual library of derivatives and predicting their performance in specific applications, such as their binding affinity as a ligand to a metal catalyst or their properties as a polymer building block. This would allow for the prioritization of the most promising candidates for experimental synthesis and testing.

Computational ApproachObjectiveExpected Outcome
Quantum Mechanics (QM)Elucidate electronic structure and reactivityPrediction of reaction mechanisms and catalytic activity
Molecular Dynamics (MD)Simulate molecular motion and interactionsUnderstanding of conformational preferences and solvation effects
Virtual ScreeningIn-silico evaluation of derivative librariesIdentification of lead candidates for synthesis

Q & A

Q. What are the standard synthetic routes for 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol?

The compound is typically synthesized via nucleophilic substitution between a dimethylamine derivative and an oxolane (tetrahydrofuran) ring functionalized with an ethylene oxide group. Reaction conditions often involve a strong base (e.g., KOH or NaH) as a catalyst to facilitate ring-opening and amine coupling. For example, analogous methods for similar amino-alcohols use ethylene oxide and amines under controlled temperature (40–60°C) to prevent side reactions .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the dimethylamino group (-N(CH3)2), oxolane ring protons, and the ethanol backbone.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies impurities from incomplete ring closure or byproducts .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C8H17NO2) .

Q. What are the primary applications of this compound in academic research?

  • Organic Synthesis: Acts as a chiral building block for asymmetric catalysis due to its stereogenic centers and functional groups .
  • Medicinal Chemistry: Explored in structure-activity relationship (SAR) studies for its potential to modulate enzyme activity, particularly in neurotransmitter pathways (e.g., acetylcholinesterase inhibition) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, using (R)- or (S)-BINOL-derived ligands in asymmetric catalysis can enhance ee by stabilizing transition states. Reaction temperature and solvent polarity (e.g., THF vs. DMF) also influence stereochemical outcomes. Comparative studies on similar oxolane derivatives suggest ee >90% is achievable with optimized conditions .

Q. How do researchers reconcile contradictory data on its biological activity across studies?

Discrepancies often arise from:

  • Stereochemical Purity: Impure enantiomers may exhibit opposing activities.
  • Assay Conditions: Varying pH, solvent systems (e.g., DMSO concentration), or cell lines can alter bioavailability.
  • Metabolic Stability: Rapid degradation in certain biological matrices (e.g., liver microsomes) may underreport efficacy. Standardized protocols for stereoisomer separation (e.g., chiral HPLC) and in vitro assays are critical .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The dimethylamino group acts as an electron donor, stabilizing transition states via resonance. Density Functional Theory (DFT) studies on analogous compounds show lower activation energies for ring-opening reactions when the amino group is protonated, favoring SN2 mechanisms. Solvent effects (e.g., polar aprotic solvents) further enhance nucleophilicity .

Q. How does the oxolane ring influence its physicochemical properties compared to acyclic analogs?

  • Conformational Rigidity: The oxolane ring restricts rotational freedom, enhancing binding affinity to biological targets.
  • Hydrophilicity: The ether oxygen increases water solubility compared to fully alkylated analogs.
  • Stability: Ring strain in oxolane derivatives may lead to hydrolysis under acidic conditions, requiring protective strategies during derivatization .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors, as amino-alcohols can irritate mucous membranes.
  • Waste Disposal: Segregate chemical waste for incineration, following EPA guidelines for amine-containing compounds .

Q. How can computational modeling aid in predicting its metabolic pathways?

Tools like Schrödinger’s ADMET Predictor or SwissADME simulate Phase I/II metabolism, identifying potential oxidation sites (e.g., hydroxylation of the oxolane ring) or glucuronidation. These models guide experimental design for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.